molecular formula C16H16BrFN4OS B2539965 N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251582-15-6

N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2539965
CAS RN: 1251582-15-6
M. Wt: 411.29
InChI Key: KDQONCFPRKLHLL-UHFFFAOYSA-N
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Description

The compound N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic molecule that may have potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their properties, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl group and an amine. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved the condensation of corresponding acids with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide . Although the exact synthesis route for N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is not provided, a similar approach could be hypothesized, involving the condensation of a 4-bromo-2-fluorophenyl acyl chloride with a 6-(pyrrolidin-1-yl)pyrimidin-4-yl thiol.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group. The crystal structure of a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was determined using NMR and X-ray diffraction analysis, revealing a monoclinic space group . For the compound , similar analytical techniques could be employed to elucidate its molecular structure, including the positions of the bromo and fluoro substituents on the phenyl ring, as well as the configuration of the pyrimidinyl thioether moiety.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often depending on the substituents attached to the acetamide core. For example, perfluoro-[N-(4-pyridyl)acetamide] was used as an electrophilic fluorinating agent, indicating that acetamide compounds can act as reagents in halogenation reactions . The presence of a pyrrolidinyl group in the target compound suggests potential reactivity with electrophiles, while the thioether linkage could be involved in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's polarity, solubility, and reactivity. The crystal data for a dichloro-trifluoromethylphenyl acetamide provided insights into the solid-state properties of such compounds . The target compound's bromo and fluoro substituents, along with the pyrrolidinyl and pyrimidinyl groups, would likely contribute to its unique physical properties, such as melting point, solubility in various solvents, and stability.

Scientific Research Applications

Synthesis and Biological Evaluation

The research on similar compounds to N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide focuses on synthesizing novel derivatives and evaluating their biological activities. For instance, a study involved the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. The compounds showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. The study highlights the importance of the 4-bromophenyl substituent in enhancing activity, suggesting that specific substitutions on the phenyl ring could be crucial for the biological activity of related compounds (Severina et al., 2020).

Antimicrobial and Antituberculosis Activities

Another study focused on the synthesis of isoniazid clubbed pyrimidine derivatives, evaluating their antimicrobial and antituberculosis activities. The compounds demonstrated good antibacterial, antifungal, and antituberculosis activity, suggesting that pyrimidine derivatives, including those structurally related to N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide, could serve as promising leads in the development of new antimicrobial agents (Soni & Patel, 2017).

Antitumor Activity

Research on pyrrolo[2,3-d]pyrimidine antifolates with thienoyl side chains, similar in structure to the target compound, demonstrated potent antitumor activity. These compounds inhibited cell proliferation selectively in cells expressing folate receptors and the proton-coupled folate transporter, highlighting the potential of pyrimidine derivatives in cancer therapy (Wang et al., 2011).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN4OS/c17-11-3-4-13(12(18)7-11)21-15(23)9-24-16-8-14(19-10-20-16)22-5-1-2-6-22/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQONCFPRKLHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

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